

# Application Notes and Protocols for BR103 Cell Culture

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## Compound of Interest

Compound Name: BR103

Cat. No.: B606335

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These application notes provide detailed protocols for the routine culture, maintenance, and experimental use of the **BR103** cell line. The following procedures cover subculturing, cryopreservation, thawing of cryopreserved stocks, and a representative cell viability assay.

## Cell Line Characteristics

**BR103** is a hypothetical adherent human carcinoma cell line, useful for cancer research and drug discovery applications. It serves as a model for studying cellular signaling pathways involved in proliferation and apoptosis.

## Data Presentation

Table 1: **BR103** Cell Viability in Response to Compound-X Treatment

The following table summarizes the results of a typical dose-response experiment where **BR103** cells were treated with varying concentrations of a hypothetical cytotoxic agent, Compound-X, for 48 hours. Cell viability was assessed using a standard MTT assay.

Compound-X Concentration (μM)	Mean Absorbance (570 nm)	Standard Deviation	Percent Viability (%)
0 (Vehicle Control)	1.25	0.08	100
0.1	1.18	0.07	94.4
1	0.95	0.06	76.0
10	0.52	0.04	41.6
50	0.15	0.02	12.0
100	0.08	0.01	6.4

## Experimental Protocols

### Subculturing of Adherent BR103 Cells

This protocol describes the procedure for passaging **BR103** cells.

Materials:

- **BR103** cells in a T-75 flask
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- 0.25% Trypsin-EDTA
- Sterile conical tubes (15 mL and 50 mL)
- Sterile serological pipettes
- Incubator (37°C, 5% CO<sub>2</sub>)
- Inverted microscope

Procedure:

- Examine the **BR103** cell culture using an inverted microscope to assess confluency. Cells should be passaged when they reach 80-90% confluency.
- Aseptically remove and discard the culture medium from the flask.
- Wash the cell monolayer by adding 5-10 mL of sterile PBS to the flask. Gently rock the flask to rinse the cells and then discard the PBS.[\[1\]](#)
- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
- Incubate the flask at 37°C for 2-5 minutes.[\[1\]](#)
- Observe the cells under the microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining adherent cells.[\[1\]](#)
- Once cells are detached, add 6-8 mL of complete culture medium (DMEM with 10% FBS) to the flask to inactivate the trypsin.
- Transfer the cell suspension to a 15 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.[\[2\]](#)
- Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh, complete culture medium.
- Perform a cell count using a hemocytometer or an automated cell counter.
- Seed new T-75 flasks with **BR103** cells at a density of  $2 \times 10^4$  cells/cm<sup>2</sup>. Add the appropriate volume of cell suspension to new flasks containing pre-warmed complete culture medium.
- Place the flasks in a 37°C, 5% CO<sub>2</sub> incubator.

## Cryopreservation of BR103 Cells

This protocol outlines the steps for freezing **BR103** cells for long-term storage.

#### Materials:

- **BR103** cells ready for subculturing
- Complete culture medium (DMEM with 10% FBS)
- Cryoprotective medium (complete culture medium with 10% DMSO)
- Cryogenic vials
- Controlled-rate freezing container or isopropanol container
- -80°C freezer
- Liquid nitrogen storage tank

#### Procedure:

- Follow steps 1-10 of the subculturing protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryoprotective medium at a concentration of  $1-2 \times 10^6$  cells/mL.
- Aliquot 1 mL of the cell suspension into each cryogenic vial.
- Place the cryogenic vials in a controlled-rate freezing container and store at -80°C overnight. This allows for a slow cooling rate of approximately -1°C per minute.
- Transfer the frozen vials to a liquid nitrogen tank for long-term storage.

## Thawing of Cryopreserved **BR103** Cells

This protocol details the procedure for reviving frozen **BR103** cells.

#### Materials:

- Cryopreserved vial of **BR103** cells
- Complete culture medium, pre-warmed to 37°C

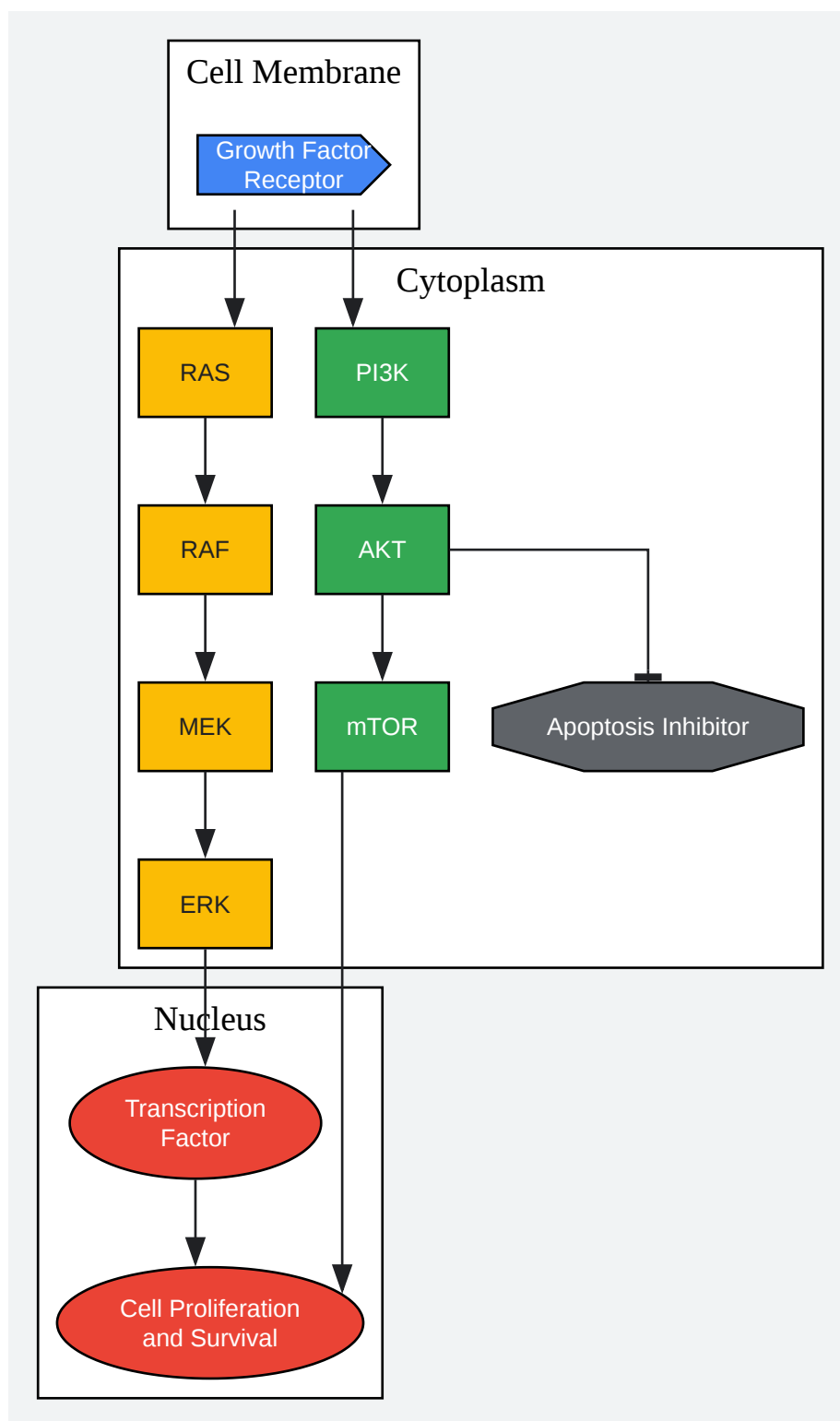
- Sterile 15 mL conical tube
- Water bath at 37°C
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Remove the cryogenic vial from liquid nitrogen storage.
- Quickly thaw the cells by partially immersing the vial in a 37°C water bath. Do not submerge the cap.<sup>[2]</sup>
- Once only a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.
- Aseptically transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
- Centrifuge the cells at 300 x g for 5 minutes to pellet the cells and remove the cryoprotective medium.<sup>[2]</sup>
- Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete culture medium in a new T-75 flask.
- Place the flask in a 37°C, 5% CO<sub>2</sub> incubator.
- Replace the medium after 24 hours to remove any remaining dead cells and residual cryoprotective agent.

## Mandatory Visualizations

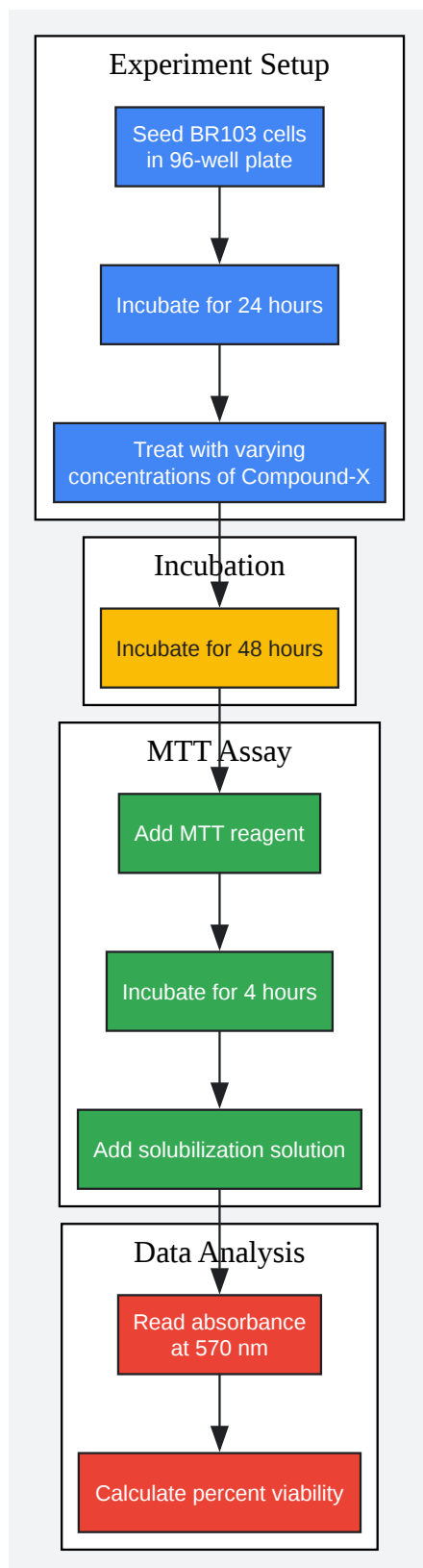
### Signaling Pathway Diagram



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Caption: Hypothetical **BR103** signaling pathway.

## Experimental Workflow Diagram



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Caption: Workflow for cell viability assay.

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## References

- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
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